molecular formula C7H6F9NO B13149806 N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide CAS No. 111736-89-1

N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide

Cat. No.: B13149806
CAS No.: 111736-89-1
M. Wt: 291.11 g/mol
InChI Key: PTCOYAVRYIPZTC-UHFFFAOYSA-N
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Description

N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and resistance to degradation. It is used in various scientific and industrial applications due to its distinctive chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide typically involves the reaction of a fluorinated precursor with an ethylating agent. One common method is the reaction of hexafluorobutyryl chloride with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial production methods also focus on minimizing waste and optimizing yield through efficient reaction pathways and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydroxide or potassium tert-butoxide to facilitate the reaction.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Compounds with hydroxyl, amino, or other nucleophilic groups replacing fluorine atoms.

Scientific Research Applications

N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations and as a fluorinated scaffold for drug design.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also participate in hydrogen bonding and van der Waals interactions, contributing to its overall biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar stability and resistance to degradation.

    2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated compound with comparable chemical properties.

    1,1,1,2,2,3,3-Heptafluoro-3-methoxy-propane: A fluorinated ether with similar applications in industry and research.

Uniqueness

N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide stands out due to its unique combination of an ethyl group and multiple fluorine atoms, which confer distinct chemical and physical properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in both scientific research and industrial processes.

Properties

CAS No.

111736-89-1

Molecular Formula

C7H6F9NO

Molecular Weight

291.11 g/mol

IUPAC Name

N-ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide

InChI

InChI=1S/C7H6F9NO/c1-2-17-3(18)4(8,6(11,12)13)5(9,10)7(14,15)16/h2H2,1H3,(H,17,18)

InChI Key

PTCOYAVRYIPZTC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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